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Compound of Interest

Compound Name:

1-(3-

Methoxyphenyl)cyclobutanecarbo

nitrile

Cat. No.: B1319093 Get Quote

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. The information

is intended for researchers, scientists, and professionals in drug development and chemical

synthesis. Due to a lack of publicly available experimental data for this specific compound, this

guide incorporates predicted data and comparative analysis with structurally related molecules.

Chemical Identity and Physical Properties
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is an aromatic nitrile containing a cyclobutane

ring. Its core structure consists of a phenyl group substituted with a methoxy group at the meta

position, attached to a cyclobutane ring which also bears a nitrile functional group.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source(s)

IUPAC Name

1-(3-

methoxyphenyl)cyclobutane-1-

carbonitrile

N/A

CAS Number 74205-15-5 [1][2][3]

Molecular Formula C₁₂H₁₃NO [2][3]

Molecular Weight 187.24 g/mol [2][3]

Appearance
Colorless to light yellow liquid

(predicted)
[3]

Storage Temperature 2-8°C or Room Temperature [1][3]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source(s)

Boiling Point 340.1 ± 35.0 °C [3]

Density 1.10 ± 0.1 g/cm³ [3]

logP 2.4 [4]

Note: The physicochemical properties listed in Table 2 are computationally predicted and have

not been experimentally verified.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile are not readily available in published literature.

However, a plausible synthetic route can be adapted from the synthesis of the analogous

compound, 1-(3-methoxyphenyl)cyclopropanecarbonitrile. The proposed method involves the

alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane.
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Proposed Synthesis of 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile
This protocol is adapted from the synthesis of a related cyclopropane derivative and should be

considered a starting point for optimization.

Reaction Scheme:

(3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile

Materials:

(3-Methoxyphenyl)acetonitrile

1,3-Dibromopropane

Sodium hydroxide (NaOH)

Tetrabutylammonium bromide (TBAB)

Toluene

Water

Ethyl acetate

Heptane

Magnesium sulfate (anhydrous)

Brine (saturated aqueous NaCl solution)

Procedure:

To a stirred mixture of (3-methoxyphenyl)acetonitrile and a phase-transfer catalyst such as

tetrabutylammonium bromide in toluene, add a concentrated aqueous solution of sodium

hydroxide.
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To this biphasic mixture, add 1,3-dibromopropane dropwise at room temperature.

Allow the reaction mixture to stir vigorously at room temperature for 16-24 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in heptane as the eluent, to afford the pure 1-(3-
methoxyphenyl)cyclobutanecarbonitrile.

Starting Materials

Reaction and Workup Final Product

3-Methoxyphenylacetonitrile

Phase-Transfer Catalyzed Alkylation in Toluene

1,3-Dibromopropane

NaOH

TBAB

Aqueous Workup
(EtOAc, H2O, Brine)

Flash Chromatography
(Silica Gel, EtOAc/Heptane) 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Click to download full resolution via product page

Proposed workflow for the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile.
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Analytical Characterization Workflow
As no specific analytical data has been published, a standard workflow for the characterization

of a novel organic compound is proposed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the proton environment, including the number of distinct protons, their

chemical shifts, and coupling patterns. Expected signals would include aromatic protons,

methoxy protons, and cyclobutane protons.

¹³C NMR: To identify the number of non-equivalent carbon atoms and their chemical

environments (aromatic, aliphatic, nitrile, methoxy).

2. Infrared (IR) Spectroscopy:

To identify characteristic functional groups. Key expected absorptions include the C≡N

stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O stretching of the methoxy

group, and C-H stretching from the aromatic and aliphatic parts of the molecule.

3. Mass Spectrometry (MS):

To determine the molecular weight and fragmentation pattern of the molecule, confirming its

elemental composition. For aromatic nitriles, the molecular ion peak is expected to be strong.
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Synthesized Product

Purity Assessment
(TLC, GC-MS, HPLC)

Structural Elucidation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Logical workflow for the analytical characterization of the synthesized compound.

Spectroscopic Data (Comparative Analysis)
While specific spectra for 1-(3-Methoxyphenyl)cyclobutanecarbonitrile are unavailable, the

expected spectral features can be inferred from related compounds.

Table 3: Expected Spectroscopic Features
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Technique Functional Group
Expected
Absorption/Chemic
al Shift

Notes

IR Spectroscopy Nitrile (C≡N) ~2230 cm⁻¹

Aromatic nitriles

typically absorb in the

2240-2220 cm⁻¹

range.[5]

Methoxy (C-O)

~1250 cm⁻¹

(asymmetric) & ~1040

cm⁻¹ (symmetric)

Characteristic for aryl

alkyl ethers.

Aromatic C=C ~1600-1450 cm⁻¹
Multiple bands are

expected.

Aromatic C-H

~3100-3000 cm⁻¹

(stretch) & ~900-675

cm⁻¹ (out-of-plane

bend)

Bending pattern can

indicate substitution.

Aliphatic C-H ~2960-2850 cm⁻¹
From the cyclobutane

ring.

¹H NMR Spectroscopy Aromatic Protons δ 6.8-7.3 ppm

Complex multiplet

pattern expected for

the 1,3-disubstituted

ring.

Methoxy Protons δ ~3.8 ppm Singlet.

Cyclobutane Protons δ ~2.0-2.8 ppm Complex multiplets.

¹³C NMR

Spectroscopy
Nitrile Carbon δ ~120 ppm

Aromatic Carbons δ ~110-160 ppm

Methoxy Carbon δ ~55 ppm

Cyclobutane Carbons δ ~15-40 ppm
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Mass Spectrometry Molecular Ion (M⁺) m/z = 187

Expected to be a

prominent peak for an

aromatic nitrile.[6]

Biological Activity and Signaling Pathways
There is no published data on the biological activity or the associated signaling pathways of 1-
(3-Methoxyphenyl)cyclobutanecarbonitrile. However, the structural motifs present in the

molecule, namely the methoxyphenyl group and the cyclobutane ring, are found in various

biologically active compounds.

Methoxyphenyl Group: The methoxy group is a common substituent in many

pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic

properties.[7] It can affect ligand-target binding, metabolic stability, and physicochemical

properties such as solubility and lipophilicity.[1] For example, compounds containing a

methoxyphenyl group have shown a wide range of activities including anticancer,

antimicrobial, and anti-inflammatory effects.[8][9]

Cyclobutane Ring: The cyclobutane moiety is present in a number of natural products and

synthetic compounds with diverse biological activities, including antimicrobial, antibacterial,

and antitumor properties.[3][10]

Given the presence of these pharmacologically relevant groups, 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile could be a candidate for screening in various

biological assays. However, without experimental data, any discussion of its specific biological

role or mechanism of action would be purely speculative.
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Hypothetical relationship between structural motifs and potential biological activities.

Structural Motifs

Potential Biological Activities (Hypothetical)

1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Methoxyphenyl Group Cyclobutane Ring

AnticancerAntimicrobialAnti-inflammatory

Click to download full resolution via product page

Hypothetical relationship between structural motifs and potential biological activities.

Conclusion
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a readily characterizable organic compound

for which there is currently a lack of comprehensive experimental data in the public domain.

The predicted physicochemical properties and a proposed synthetic route provide a solid

foundation for its synthesis and further investigation. The presence of both a methoxyphenyl

group and a cyclobutane ring suggests that this compound could exhibit interesting biological

activities, warranting its inclusion in future screening libraries for drug discovery and

development. Further experimental work is required to validate the predicted properties and to

explore the potential therapeutic applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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